
4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a phenolic structure with an amino alcohol side chain, making it a versatile molecule for chemical synthesis and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenolic precursor.
Amino Alcohol Introduction: The amino alcohol side chain is introduced through a series of reactions, including nucleophilic substitution and reduction.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve biocatalysis, which offers high enantioselectivity and environmentally friendly conditions. Biocatalytic methods utilize enzymes or whole cells to achieve the desired chiral purity .
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The amino alcohol side chain can be reduced to form various derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Reduced amino alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
(S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing cellular pathways and physiological responses . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(S)-2-Amino-3-hydroxypropylphosphonic acid: Shares a similar amino alcohol side chain but differs in the presence of a phosphonic acid group.
(S)-2-Amino-3-(3-hydroxypropyl)thio)propanoic acid: Features a thioether linkage instead of a phenolic structure.
Uniqueness: (S)-4-(2-Amino-3-hydroxypropyl)-2-methoxyphenol is unique due to its combination of a phenolic structure with an amino alcohol side chain, providing distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H15NO3 |
|---|---|
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
4-(2-amino-3-hydroxypropyl)-2-methoxyphenol |
InChI |
InChI=1S/C10H15NO3/c1-14-10-5-7(2-3-9(10)13)4-8(11)6-12/h2-3,5,8,12-13H,4,6,11H2,1H3 |
Clé InChI |
OYJJUQHXSRTEHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



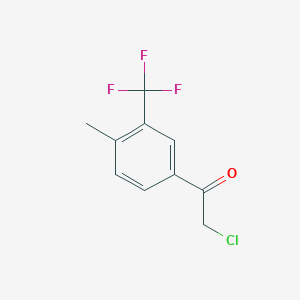
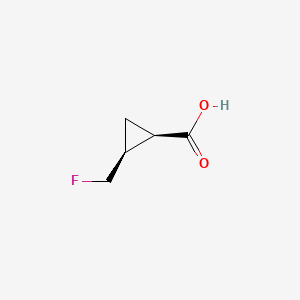

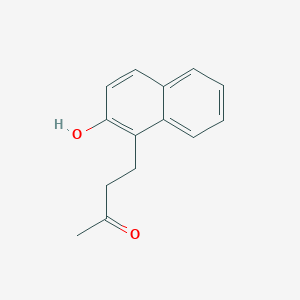
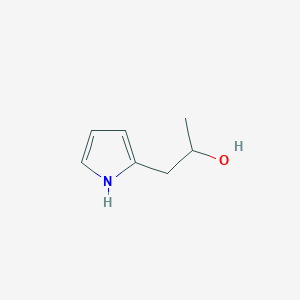
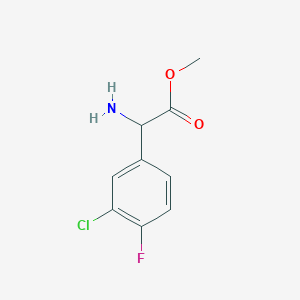
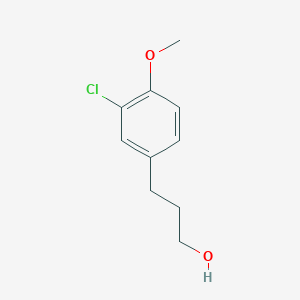


![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
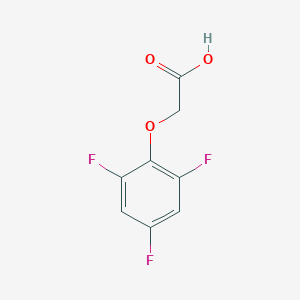

![(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)
